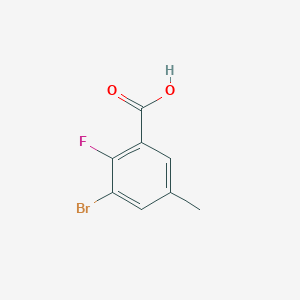

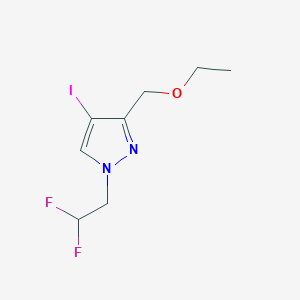

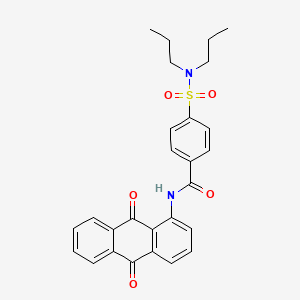

![molecular formula C19H18N2O5S B2838077 methyl N-[4-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)phenyl]carbamate CAS No. 2097914-93-5](/img/structure/B2838077.png)

methyl N-[4-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)phenyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s likely that it undergoes reactions common to compounds with similar functional groups. For instance, the furan ring might participate in electrophilic aromatic substitution reactions .Aplicaciones Científicas De Investigación

Synthetic Applications

Methyl N-[4-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)phenyl]carbamate has been utilized in various synthetic chemical processes. For example, ortho-[(N-Methyl)carbamoyl]phenyl benzyl sulfoxide, a compound with structural similarities, has been used as a synthetic equivalent of α-hydroxy and α-chloro benzyl carbanions. This process involves a highly stereoselective α-C-alkylation with alkyl bromides, followed by displacement of the sulfinyl group by an OH or a Cl under specific conditions. The sulfinyl auxiliary in this process can be effectively regenerated and recycled, highlighting its potential for sustainable chemical synthesis (Volonterio, Bravo, & Zanda, 2002).

Antimicrobial Applications

The compound and its derivatives have shown potential in antimicrobial applications. Novel hybrids of sulfonamide carbamates, for instance, have been synthesized and evaluated for their antimicrobial activities. Some of these derivatives displayed significant activity against tested bacteria, indicating their potential as antimicrobial agents. Molecular docking studies and quantum chemical calculations based on density functional theory (DFT) have been conducted to understand their efficacy (Hussein, 2018).

Catalytic Applications

In the field of catalysis, various carbamate derivatives have been explored for their potential use. For example, 2-Carbamoylhydrazine-1-sulfonic acid and carbamoylsulfamic acid, two novel, mild, and biological-based nano organocatalysts with urea moiety, were synthesized and fully characterized. These catalysts were used in the synthesis of various compounds under mild and solvent-free conditions, demonstrating their applicability in green chemistry (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).

Corrosion Inhibition

Research has also been conducted on the corrosion inhibition properties of carbamate compounds. For instance, methyl carbamate was studied for its interaction and corrosion inhibition properties on copper metal in acidic conditions. The study provided insights into the mechanism of corrosion inhibition, highlighting the potential application of carbamate compounds in protecting metals from corrosion (John, Kuruvilla, & Joseph, 2013).

Propiedades

IUPAC Name |

methyl N-[4-[[4-(furan-3-yl)phenyl]methylsulfamoyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5S/c1-25-19(22)21-17-6-8-18(9-7-17)27(23,24)20-12-14-2-4-15(5-3-14)16-10-11-26-13-16/h2-11,13,20H,12H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSIJIFCEFUBOQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole](/img/structure/B2838001.png)

![4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine](/img/structure/B2838005.png)

![N-cyclohexyl-2-(methylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2838006.png)

![N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2838007.png)

![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2838013.png)